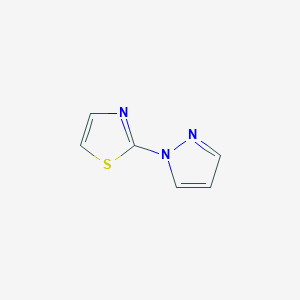
2-(1H-吡唑-1-基)噻唑
描述
2-(1H-pyrazol-1-yl)thiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyrazole and thiazole ring fused together. This compound has been synthesized using various methods and has shown promising results in scientific research.
科学研究应用
Antimicrobial Activity
“2-(1H-pyrazol-1-yl)thiazole” derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant inhibitory activity against various microbial strains. For instance, certain derivatives possess high growth inhibitory activity at minimal inhibitory concentration (MIC) values, indicating their potential as effective antimicrobial agents .
Antioxidant Properties
These thiazole derivatives also exhibit antioxidant activities. Through assays like the DPPH free radical-scavenging assay, some compounds have demonstrated remarkable activity, suggesting their use as antioxidants in pharmaceutical formulations or as preservatives .
Antiviral Applications
Molecular docking studies have shown that “2-(1H-pyrazol-1-yl)thiazole” derivatives can interact with proteins associated with viruses, such as the COVID-19 main protease. This interaction suggests that these compounds could serve as potential inhibitors for viruses, including SARS-CoV-2, and may contribute to the discovery of new antiviral drugs .
Anti-Inflammatory and Analgesic Effects
Pyrazole-based compounds, including those with a thiazole moiety, are known to possess anti-inflammatory and analgesic properties. This makes them candidates for the development of new anti-inflammatory and pain-relief medications .
Anticancer Potential
The structural motifs of “2-(1H-pyrazol-1-yl)thiazole” are common in bioactive compounds with anticancer activities. Research into these compounds could lead to the development of novel anticancer therapies, as they may interfere with the proliferation of cancer cells .
Antileishmanial and Antimalarial Effects
Some derivatives of “2-(1H-pyrazol-1-yl)thiazole” have been evaluated for their antileishmanial and antimalarial activities. These studies are crucial as they contribute to the fight against parasitic diseases like leishmaniasis and malaria, which are major health concerns in various parts of the world .
属性
IUPAC Name |
2-pyrazol-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-8-9(4-1)6-7-3-5-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMRJHRHQBPLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological activities have been reported for 2-(1H-pyrazol-1-yl)thiazole derivatives?
A1: Research indicates that 2-(1H-pyrazol-1-yl)thiazole derivatives exhibit promising antifungal and antibacterial activities. Studies have demonstrated their efficacy against various fungal strains, including Bremia lactuca, Sphaerotheca fuliginea, and Botrytis cinerea []. Additionally, these compounds have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) [].
Q2: How does the structure of 2-(1H-pyrazol-1-yl)thiazole influence its biological activity?
A2: Structure-activity relationship (SAR) studies have revealed that modifications to the 2-(1H-pyrazol-1-yl)thiazole scaffold can significantly impact its biological activity. For instance, introducing long alkyl chains at the 3-position of the pyrazole ring, along with the presence of a trifluoromethyl group at the 5-position, has been associated with enhanced antibacterial and antifungal properties []. Similarly, incorporating various amide substituents at the 5-position of the thiazole ring has been shown to influence fungicidal activity against specific plant pathogens [].
Q3: What synthetic approaches are commonly employed to prepare 2-(1H-pyrazol-1-yl)thiazole derivatives?
A3: A common strategy for synthesizing 2-(1H-pyrazol-1-yl)thiazoles involves a multi-step process. Initially, a [3+2] cyclocondensation reaction between a substituted 1,1,1-trifluoro-4-methoxyalk-3-en-2-one and a semicarbazide or thiosemicarbazide yields a 1H-pyrazole intermediate []. This intermediate can be further reacted with a suitable electrophile, such as 2-bromoacetophenone, to form the desired 2-(1H-pyrazol-1-yl)thiazole scaffold through another [3+2] cyclocondensation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




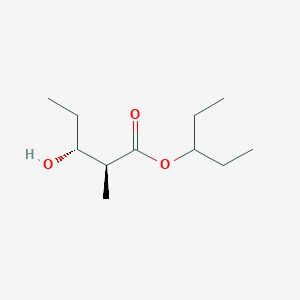
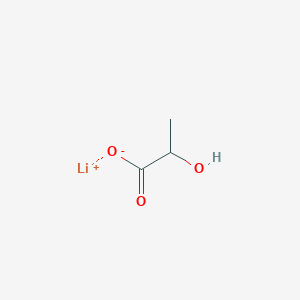


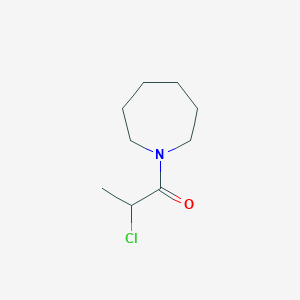
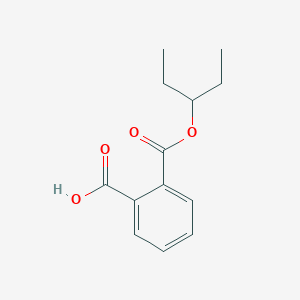
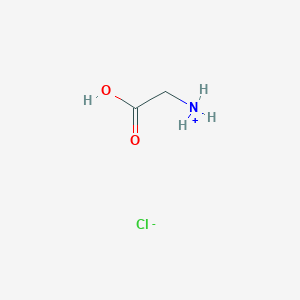
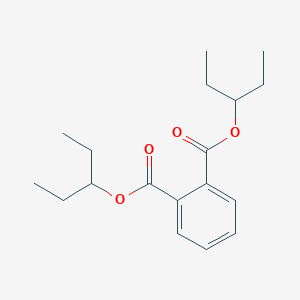

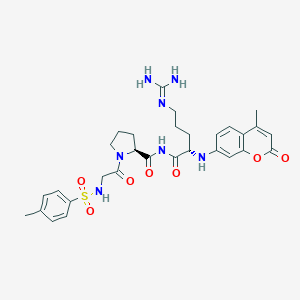
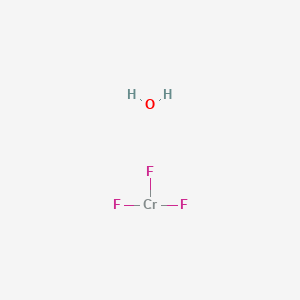
![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)
